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molecular formula C11H15N3S B123829 PD 128483 CAS No. 153260-23-2

PD 128483

Cat. No. B123829
M. Wt: 221.32 g/mol
InChI Key: XFJSSDHKIXXJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04762843

Procedure details

In a process analogous to Example 16 by substituting (±) N-(4,5,5a,6,7,8-hexahydro-6-methylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide (Example 15) for (±) N-(4,5,5a,6,7,8-hexahydro-6-propylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide (Example 15c), the title compound can be prepared as its dihydrochloride salt, hydrate; mp 265°-267° C. (dec.). [α]D =+164.4° (C=1.17, H2O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±) N-(4,5,5a,6,7,8-hexahydro-6-propylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH:13]2[C:8]([C:9]3[N:16]=[C:15]([NH:17]C(=O)C(C)C)[S:14][C:10]=3[CH2:11][CH2:12]2)=[CH:7][CH2:6][CH2:5]1)CC.C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl>>[CH3:1][N:4]1[CH:13]2[C:8]([C:9]3[N:16]=[C:15]([NH2:17])[S:14][C:10]=3[CH2:11][CH2:12]2)=[CH:7][CH2:6][CH2:5]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(±) N-(4,5,5a,6,7,8-hexahydro-6-propylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1CCC=C2C3=C(CCC12)SC(=N3)NC(C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCC=C2C3=C(CCC12)SC(=N3)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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